acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol
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Overview
Description
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is a compound that combines the properties of acetic acid and a tetrol derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The tetrol derivative, (2S,3R)-2-methylbutane-1,2,3,4-tetrol, is a sugar alcohol with multiple hydroxyl groups, making it a polyol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol can be achieved through several methods. One common approach involves the esterification of (2S,3R)-2-methylbutane-1,2,3,4-tetrol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrol moiety can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group of acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Oxidation of the tetrol moiety can yield compounds like 2-methylbutane-1,2,3,4-tetraone.
Reduction: Reduction of acetic acid results in ethanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways involving sugar alcohols and carboxylic acids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the tetrol moiety can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxyl group of acetic acid can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar stereochemistry and functional groups.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide, with a similar carboxylic acid group.
Uniqueness
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is unique due to its combination of a carboxylic acid and a tetrol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
502147-83-3 |
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Molecular Formula |
C11H24O10 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O4.3C2H4O2/c1-5(9,3-7)4(8)2-6;3*1-2(3)4/h4,6-9H,2-3H2,1H3;3*1H3,(H,3,4)/t4-,5+;;;/m1.../s1 |
InChI Key |
YDLKIFBCSSCHST-LEIZOONBSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C[C@](CO)([C@@H](CO)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(CO)(C(CO)O)O |
Origin of Product |
United States |
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